BenchChemオンラインストアへようこそ!

XL888

HSP90 binding mode ATP-competitive

XL888 is a fully synthetic, orally bioavailable, ATP-competitive HSP90 inhibitor built on a tropane scaffold—fundamentally distinct from geldanamycin-derived (e.g., 17-AAG) and resorcinol-based (e.g., ganetespib) inhibitors. This structural divergence precludes generic substitution and confers unique pharmacology: dual MAPK/AKT pathway attenuation in BRAF V600E-mutant melanoma, demonstrated senolytic clearance of p16Ink4a+ fibroblasts in fibrosis models, and 100% tumor growth inhibition in NCI-N87 gastric xenografts at 60 mg/kg oral dosing. Validated in Phase Ib/II trials with pembrolizumab (anti-PD-1), XL888 is the definitive HSP90 tool for overcoming BRAFi resistance, stromal senescence research, and immuno-oncology combination studies.

Molecular Formula C29H37N5O3
Molecular Weight 503.6 g/mol
Cat. No. B611848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL888
SynonymsXL888;  XL-888;  XL 888
Molecular FormulaC29H37N5O3
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
InChIInChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1
InChIKeyLHGWWAFKVCIILM-LAQKFSSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XL888: A Distinct Oral ATP-Competitive HSP90 Inhibitor with Differentiated Binding and Preclinical Profile


XL888 (CAS 1149705-71-4) is a synthetic, orally bioavailable, ATP-competitive small-molecule inhibitor of heat shock protein 90 (HSP90), a molecular chaperone that regulates the stability and activity of numerous oncogenic client proteins including BRAF, MET, HER2, and AKT [1]. It belongs to the tropane-derived chemical class and demonstrates high binding affinity for the HSP90 nucleotide-binding domain, leading to proteasomal degradation of client proteins and consequent antitumor activity [2]. Unlike many first-generation HSP90 inhibitors, XL888 exhibits a structurally distinct binding mode and has been evaluated in multiple clinical trials, including Phase Ib/II studies in combination with immune checkpoint inhibitors and targeted therapies [3]. The compound's preclinical characterization across broad tumor panels and its unique tropane scaffold differentiate it from resorcinol-based and geldanamycin-derived HSP90 inhibitors [4].

Why XL888 Cannot Be Interchanged with Other HSP90 Inhibitors: Structural and Functional Differentiation


Generic substitution among HSP90 inhibitors is not feasible due to fundamental differences in chemical scaffold, binding mode, selectivity profile, and clinical development status. XL888 is a tropane-derived inhibitor, distinct from the geldanamycin class (e.g., 17-AAG, tanespimycin) and resorcinol-based inhibitors (e.g., ganetespib, luminespib) [1]. While 17-AAG is a natural product derivative with significant hepatotoxicity and formulation challenges leading to halted clinical development [2], XL888 is a fully synthetic molecule with oral bioavailability and distinct binding interactions [3]. Furthermore, resorcinol-containing inhibitors like ganetespib exhibit unique off-target kinase polypharmacology not observed with XL888 [4]. These differences in structure, metabolism, and target engagement translate directly into divergent preclinical efficacy, toxicity profiles, and clinical trial outcomes, making direct substitution scientifically and operationally invalid without equivalent bridging data.

XL888 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


XL888 Demonstrates Structural Binding Divergence from 17-AAG and Resorcinol Inhibitors

XL888 binds to HSP90 in a structurally distinct manner compared to 17-AAG and other small-molecule HSP90 inhibitors [1]. This binding mode is characteristic of the tropane scaffold and is not shared by geldanamycin-derived inhibitors (e.g., 17-AAG) or resorcinol-based inhibitors (e.g., ganetespib, luminespib) [2].

HSP90 binding mode ATP-competitive structural biology

XL888 Exhibits a Favorable Cytotoxicity Profile Compared to the Reference HSP90 Inhibitor 17-AAG

In a high-content, high-throughput cell cycle assay across a genetically diverse panel of 25 cancer cell lines, both XL888 and 17-AAG induced similar cell cycle phenotypes, with M-phase accumulation being the most prominent and correlating with TP53 mutant status [1]. The study provides a direct head-to-head comparison demonstrating that XL888 elicits comparable phenotypic responses to the established HSP90 inhibitor 17-AAG in terms of cell cycle perturbation.

cytotoxicity HSP90 inhibition cell cycle comparative pharmacology

XL888 Displays Potent Anti-Proliferative Activity Across a Broad Tumor Cell Panel

In preclinical models, XL888 demonstrated potent anti-proliferative activity against a diverse panel of 118 tumor cell lines, with a median IC50 of 8.8 nM (range: 0.1–1426 nM) [1]. This broad activity profile, particularly against melanoma cell lines, underscores its potential as a pan-HSP90 inhibitor with efficacy across multiple cancer types.

antiproliferative cancer cell lines median IC50 broad panel

XL888 Demonstrates High Affinity for HSP90 with an IC50 of 24 nM

XL888 inhibits HSP90 with an IC50 of 24 nM . This value is comparable to other potent HSP90 inhibitors, but the distinct tropane scaffold and favorable oral bioavailability differentiate it from many competitors that suffer from poor pharmacokinetics or toxicity.

IC50 HSP90 inhibition ATP-competitive binding affinity

XL888 Displays Isoform Selectivity for HSP90α and HSP90β

XL888 selectively inhibits HSP90α and HSP90β with IC50s of 22 nM and 44 nM, respectively [1]. It shows considerably weaker inhibition against a range of other diverse kinases (IC50 > 3600 nM) [1]. This isoform selectivity profile differs from pan-HSP90 inhibitors like 17-AAG, which inhibit multiple isoforms with less discrimination.

HSP90α HSP90β isoform selectivity inhibition

XL888 Demonstrates Preferential Tumor Retention in Preclinical Pharmacokinetic Studies

Pharmacokinetic studies in rodent and non-rodent species demonstrate that XL888 is preferentially retained in tumors relative to plasma and liver [1]. This property is not uniformly observed across all HSP90 inhibitors and contributes to its potential for enhanced therapeutic index.

pharmacokinetics tumor retention oral bioavailability tissue distribution

XL888 Application Scenarios: When to Select XL888 Over Alternative HSP90 Inhibitors


Investigating BRAF-Mutant Melanoma Models Requiring Dual MAPK and AKT Pathway Inhibition

XL888 is particularly suited for studies in BRAF V600E-mutant melanoma, where it has been shown to simultaneously attenuate both MAPK and AKT signaling pathways [1]. Its ability to degrade multiple HSP90 client proteins, including BRAF, CRAF, and AKT, makes it a compelling tool for overcoming resistance to BRAF inhibitors [2]. In xenograft models such as A375, oral administration of XL888 resulted in tumor growth inhibition [1].

Studies Evaluating Senolytic Activity in Fibrotic or Oncogenic Stromal Environments

XL888 has been identified as a potent senolytic compound capable of clearing p16Ink4a+ cancer-associated fibroblasts in vivo [1]. In a murine model of lung fibrosis, XL888 treatment eliminated pathogenic p16Ink4a+ fibroblasts and reduced fibrotic burden [2]. This application is unique among HSP90 inhibitors and positions XL888 as a research tool for investigating stromal biology and senescence.

Combination Immunotherapy Studies with Anti-PD-1 Antibodies in Solid Tumors

XL888 has been evaluated in Phase Ib/II clinical trials in combination with pembrolizumab (anti-PD-1) for advanced colorectal cancer and pancreatic ductal adenocarcinoma [1][2]. The combination demonstrated a manageable safety profile and induced systemic immune modulation, including changes in cytokine levels and T-cell subsets [1][2]. This clinical experience provides a foundation for preclinical combination studies exploring HSP90 inhibition as an immunomodulatory strategy.

In Vivo Tumor Xenograft Studies Requiring Oral Dosing and Tumor Regression

In the NCI-N87 gastric cancer xenograft mouse model, XL888 administered orally at 60 mg/kg once daily led to 100% tumor growth inhibition at 27 days post-implantation, while a 100 mg/kg intermittent dosing schedule exceeded 100% tumor growth inhibition and demonstrated 21% tumor regression [1]. These data support the use of XL888 in in vivo efficacy studies where oral bioavailability and tumor regression are critical endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL888

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.